Bromo-PEG6-azide

Overview

Description

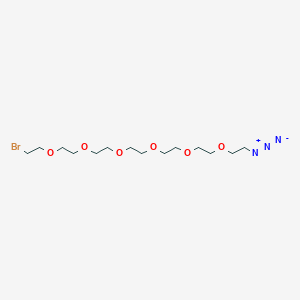

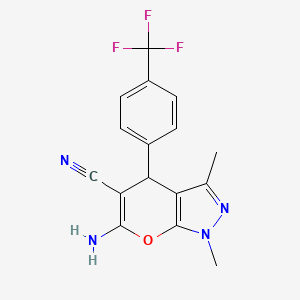

Bromo-PEG6-azide: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal azide group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .

Mechanism of Action

Target of Action

Bromo-PEG6-azide primarily targets molecules containing alkyne groups. It is often used in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, which is crucial in various biochemical applications, including drug delivery and bioconjugation .

Mode of Action

The compound contains a bromide group and a terminal azide group. The bromide group acts as a leaving group in nucleophilic substitution reactions, while the azide group reacts with alkyne groups in the presence of a copper catalyst. This interaction results in the formation of a triazole ring, which is highly stable and resistant to metabolic degradation .

Biochemical Pathways

this compound is involved in pathways related to bioconjugation and drug delivery. The formation of triazole linkages can modify proteins, nucleic acids, and other biomolecules, impacting their function and stability. This modification can influence signaling pathways, protein-protein interactions, and cellular uptake mechanisms .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG (polyethylene glycol) backbone, which enhances its solubility and stability in aqueous environments. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are optimized for bioavailability, making it suitable for in vivo applications. The PEGylation reduces renal clearance and prolongs the compound’s half-life in the bloodstream .

Result of Action

At the molecular level, this compound’s action results in the formation of stable triazole linkages. This can lead to the creation of bioconjugates with enhanced stability and functionality. At the cellular level, these modifications can alter cellular processes, such as signal transduction, cellular uptake, and immune recognition .

Action Environment

Environmental factors such as pH, temperature, and the presence of catalysts can significantly influence the efficacy and stability of this compound. The compound is stable under physiological conditions but requires a copper catalyst for the click chemistry reaction. Additionally, the hydrophilic nature of the PEG spacer ensures solubility in aqueous environments, which is crucial for its biological applications .

This compound is a versatile compound with significant applications in bioconjugation and drug delivery, thanks to its unique chemical properties and stable reaction products.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Bromo-PEG6-azide interacts with various enzymes, proteins, and other biomolecules. The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of Bromo-PEG6-azide involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to obtain the final product with a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The bromide group in Bromo-PEG6-azide can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols and amines, to form new compounds.

Click Chemistry: The azide group can participate in Click Chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles.

Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azide group and alkynes.

Major Products:

Scientific Research Applications

Chemistry: Bromo-PEG6-azide is widely used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates. Its ability to form stable triazole linkages makes it valuable in Click Chemistry applications .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. The PEG spacer enhances the solubility and biocompatibility of the modified biomolecules .

Medicine: this compound is employed in the development of targeted drug delivery systems. The triazole linkages formed through Click Chemistry provide a stable and biocompatible means to attach therapeutic agents to targeting moieties .

Industry: In industrial applications, this compound is used in the production of advanced materials, such as hydrogels and polymers, with enhanced properties. Its reactivity and stability make it suitable for various manufacturing processes .

Comparison with Similar Compounds

- Bromo-PEG4-azide

- Bromo-PEG8-azide

- Bromo-PEG12-azide

- Bromo-PEG24-azide

Comparison: Bromo-PEG6-azide is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives like Bromo-PEG4-azide, this compound offers better solubility and flexibility. Longer PEG derivatives like Bromo-PEG12-azide and Bromo-PEG24-azide provide even greater solubility but may be less reactive due to steric hindrance .

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28BrN3O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHQYKLNICEFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)